molecular formula C14H14Se2 B073572 Dibenzyl diselenide CAS No. 1482-82-2

Dibenzyl diselenide

Cat. No.: B073572
CAS No.: 1482-82-2
M. Wt: 340.2 g/mol
InChI Key: HYAVEDMFTNAZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl diselenide, also known as this compound, is a useful research compound. Its molecular formula is C14H14Se2 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49764. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Thiol Peroxidase Activity

Dibenzyl diselenide and its derivatives have been studied for their potent antioxidant properties. These compounds are considered better nucleophiles and hence better antioxidants compared to traditional antioxidants. Aryl diselenides, in particular, have shown higher thiol peroxidase activity and better antioxidant potential, contributing to their protective role against lipid peroxidation in brain tissues. The antioxidant potential varies with the structure of the diselenide, implying that structural modifications can alter their antioxidant capacities and thiol peroxidase-like properties (Meotti et al., 2004).

Chemopreventive Properties

This compound (DDS) has also been explored for its potential chemopreventive properties, especially in the context of colon cancer. In studies involving animal models, DDS has demonstrated significant inhibitory effects on the development of preneoplastic lesions in the colon, suggesting its potential as a chemopreventive agent. The effectiveness of DDS and its comparison with other organoselenium compounds in this context highlights its potential in cancer prevention and warrants further preclinical studies (Reddy et al., 1994).

Antinociceptive Effects

This compound has exhibited antinociceptive effects in various models of pain, suggesting its potential use in pain management. Its mechanism of action involves interaction with the nitrergic system and modulation of glutamate receptors. The compound has been shown to reduce pain induced by different agents and to decrease paw oedema formation, indicating its multifaceted role in managing pain and inflammation (Savegnago et al., 2007).

Interaction with Glutamatergic System and Seizures

Studies on rat pups have shown that this compound can interact with the glutamatergic system, potentially affecting seizure episodes induced by glutamate. The compound's interaction with NMDA glutamatergic receptors and its protective role against glutamate-induced seizures highlight its neuropharmacological potential and its possible applications in managing neurological conditions (Prigol et al., 2008).

Safety and Hazards

Dibenzyl diselenide may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed or inhaled . It is recommended to use personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Mechanism of Action

Target of Action

Dibenzyl diselenide is a type of organoselenium compound . It has been reported to induce extracellular cysteine accumulation in murine macrophage RAW 264.7 cells and in differentiated human THP-1 monocytes . This suggests that its primary targets could be these cell types, particularly their cysteine-related metabolic pathways.

Mode of Action

It has been suggested that it may interact with its targets through redox signaling effects . These effects are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species (ROS) .

Biochemical Pathways

This compound likely affects the biochemical pathways related to cysteine metabolism and redox signaling . By inducing extracellular cysteine accumulation, it could influence the synthesis of proteins and other biomolecules that contain this amino acid. The down-regulation of NF-κB suggests that it may also impact the pathways leading to apoptosis, particularly those activated by ROS .

Pharmacokinetics

It is known to be used as a source of the phse unit in organic synthesis This suggests that it may be metabolized to release this unit, which could then be incorporated into various biomolecules

Result of Action

The result of this compound’s action is likely multifaceted due to its potential effects on multiple biochemical pathways. Its induction of extracellular cysteine accumulation could lead to changes in protein synthesis and other metabolic processes . Its down-regulation of NF-κB could result in increased apoptosis, particularly in response to ROS .

Properties

IUPAC Name

(benzyldiselanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAVEDMFTNAZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163934
Record name Dibenzyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-82-2
Record name Dibenzyl diselenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzyl diselenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl diselenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzyldiselanyl)methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 12.6 grams (0.1 moles) benzylchloride is now added by dropwise addition over a period of 15 minutes to the magnesium diselenide reagent. In about 5 to 10 minutes after the mixture of these materials, the reddish brown color of the solution appears discharged. This solution is diluted further by the addition of 200 milliliters water and the addition of 10 milliliters concentrated hydrochloric acid. Upon cooling of this solution, the solids contained within the flask are collected by filtration and recrystallized from ethanol. Yield: 14 grams of yellow crystals (m. p. 94° C). Infrared spectral analysis of this material confirms that it is dibenzyl diselenide.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Customer
Q & A

A: [] Dibenzyl diselenide exhibits its coke-inhibiting properties during the thermal cracking of jet fuel. At high temperatures, it reacts with iron on the reactor surface to form thermally stable M2Se. This species hinders the formation of filamentous coke, consequently reducing the deposition of amorphous and hydrogen-rich adsorptive cokes.

A: [] Yes, this compound, along with other arylselenium compounds like benzeneselenol and diphenyl diselenide, can induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes. This process is dependent on cystine and glucose and appears to involve the cystine/glutamate antiporter (Xc- transporter). Additionally, these compounds, including this compound, can induce the expression of cellular thioredoxin reductase (TrxR), particularly on the cell surface.

ANone: this compound has the molecular formula C14H14Se2 and a molecular weight of 338.22 g/mol.

A: [, , ] Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, 77Se NMR, IR spectroscopy, and mass spectrometry, to characterize this compound and elucidate its structure and properties.

A: [] Yes, researchers have successfully incorporated this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA). This encapsulation enhances its stability in aqueous environments and allows for applications requiring water solubility.

A: [] this compound acts as a starting material in the synthesis of trifluoromethaneselenenyl chloride. It reacts with trifluoromethyl iodide in the presence of sodium hydroxymethanesulfinate to form benzyl trifluoromethyl selenide. Subsequent cleavage of the benzyl-selenium bond with sulfuryl chloride yields the desired trifluoromethaneselenenyl chloride.

A: While the provided research papers do not delve deeply into computational studies of this compound, DFT calculations were employed to understand the structural changes induced by X-ray irradiation and support the identification of BnSeSe• radical species. [] Further computational investigations could be valuable for exploring its reactivity, electronic properties, and potential applications.

A: [] Incorporating this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA) improves its stability and provides water solubility. This approach could be beneficial for applications requiring aqueous formulations of the compound.

A: [] Researchers use radiolabeling techniques with 14C-labeled this compound and subsequent analysis of urine and fecal samples to understand its metabolic fate in rats. Atomic absorption spectrophotometry (AAS) is also utilized to measure selenium content in these samples.

A: [] Yes, hydrogen donors like tetralin and tetralone have been investigated as alternatives to this compound for coking inhibition. While this compound achieves a coking inhibition ratio of 56.3% at 300×10-6 mass fraction, tetralin/tetralone mixtures reach 53.5% inhibition at a 3% molar fraction. The choice between these alternatives would depend on the specific application and desired performance characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.